Mecysteine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

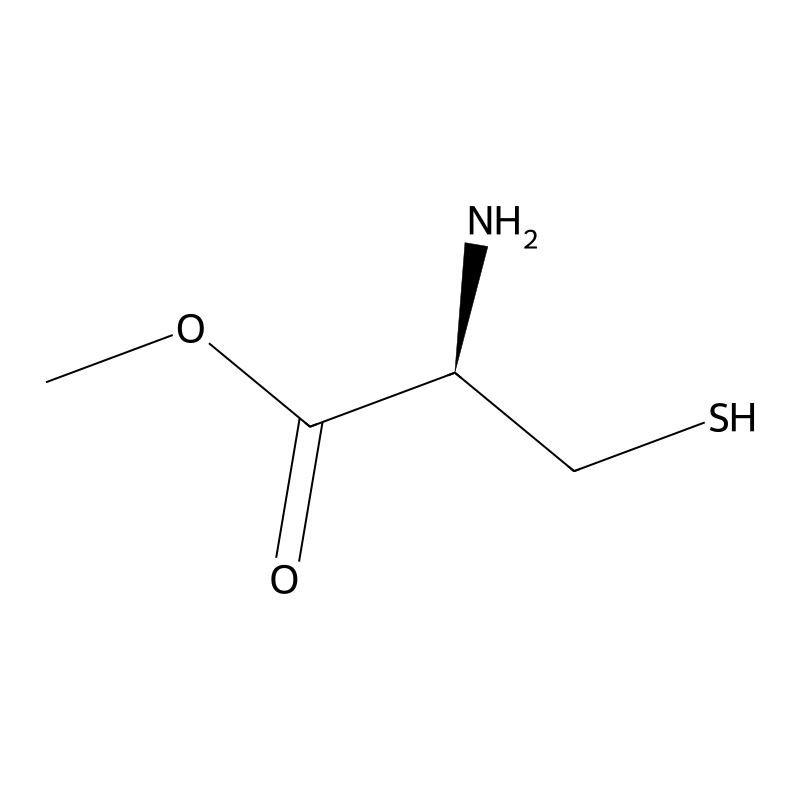

Isomeric SMILES

Mecysteine, also known as 2-amino-3-(methylthio)propanoic acid, is a sulfur-containing amino acid that plays a significant role in various biological processes. It is structurally related to cysteine, featuring a methylthio group that enhances its chemical properties and biological activity. Mecysteine is considered an important compound in the context of detoxification and antioxidant defense mechanisms in living organisms.

Antioxidant and Anti-inflammatory Properties:

Mecysteine, also known as N-acetylcysteine (NAC), is a precursor to the antioxidant molecule glutathione. Studies have investigated its potential in various research areas due to its ability to scavenge free radicals and modulate inflammatory pathways. For example, research suggests that NAC supplementation may improve lung function in individuals with chronic obstructive pulmonary disease (COPD) by reducing oxidative stress and inflammation in the airways . Additionally, studies have explored the potential use of NAC for its anti-inflammatory properties in various conditions, including neurodegenerative diseases like Parkinson's and Alzheimer's disease . However, further research is needed to determine the effectiveness of NAC in these contexts.

Mucolytic and Expectorant Effects:

Mecysteine possesses mucolytic properties, meaning it can break down the thick and sticky mucus in the airways. This makes it a potential therapeutic option for respiratory conditions characterized by excess mucus production, such as chronic bronchitis and bronchiectasis. Studies have shown that NAC can improve symptoms like cough and shortness of breath in patients with these conditions . Additionally, NAC can act as an expectorant, helping to expel mucus from the airways by stimulating the cilia, hair-like structures that line the airways.

Potential Role in Neurological Disorders:

Research is ongoing to explore the potential benefits of NAC in various neurological disorders. Its ability to modulate glutamate, a neurotransmitter involved in brain function, has made it a subject of interest in conditions like depression, schizophrenia, and addiction . However, the current evidence is limited, and further research is needed to determine the efficacy and safety of NAC in these contexts.

Other Areas of Investigation:

Scientists are also investigating the potential applications of Mecysteine in other areas, including:

- Kidney disease: Research suggests that NAC may protect against kidney damage caused by contrast agents used in medical imaging .

- Liver disease: NAC may offer some benefits for individuals with liver disease, such as non-alcoholic fatty liver disease, but further research is needed .

- HIV/AIDS: Studies have explored the potential use of NAC to reduce oxidative stress and inflammation in individuals with HIV/AIDS, but the results are inconclusive .

- Disulfide Bond Formation: Like cysteine, mecysteine can form disulfide bonds with other thiol-containing compounds, stabilizing protein structures.

- Nucleophilic Reactions: The thiol group of mecysteine acts as a potent nucleophile, allowing it to react with electrophiles such as alkyl halides and carbonyl compounds.

- Oxidation: Mecysteine can be oxidized to form sulfinic and sulfonic acids under certain conditions, impacting its reactivity and biological roles .

Mecysteine exhibits several biological activities:

- Antioxidant Properties: It acts as a scavenger of reactive oxygen species, thereby protecting cells from oxidative damage.

- Detoxification: Mecysteine is involved in the detoxification of harmful substances, facilitating their excretion from the body.

- Protein Stabilization: By forming disulfide bonds, mecysteine contributes to the structural integrity of proteins, which is essential for their biological function .

Mecysteine can be synthesized through various methods, including:

- Chemical Synthesis: Starting from cysteine or other sulfur-containing precursors, mecysteine can be synthesized by introducing a methylthio group through methylation reactions.

- Biological Synthesis: In biological systems, mecysteine can be produced from methionine via enzymatic pathways that involve transsulfuration processes .

Mecysteine has several applications in different fields:

- Pharmaceuticals: It is utilized in drug formulations aimed at enhancing antioxidant capacity and detoxification.

- Nutritional Supplements: Mecysteine is included in dietary supplements for its potential health benefits related to oxidative stress reduction.

- Research: In biochemical studies, mecysteine serves as a model compound for investigating sulfur chemistry and redox biology .

Research has shown that mecysteine interacts with various biological molecules:

- Protein Interactions: Mecysteine can modify protein structures through disulfide bond formation or nucleophilic attack on electrophilic residues.

- Metal Ion Binding: Similar to cysteine, mecysteine can bind metal ions, influencing enzyme activity and stability.

- Reactive Oxygen Species: Its ability to scavenge reactive oxygen species makes it an important player in redox signaling pathways .

Mecysteine shares structural similarities with several other sulfur-containing amino acids. Here are some comparable compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| Cysteine | 2-amino-3-sulfhydrylpropanoic acid | Directly participates in disulfide bond formation; antioxidant. |

| Methionine | 2-amino-4-(methylthio)butanoic acid | Precursor to cysteine; involved in methylation reactions. |

| N-acetylcysteine | Acetylated form of cysteine | Used clinically for its mucolytic properties and as an antioxidant. |

| Homocysteine | 2-amino-4-sulfanylbutanoic acid | Associated with cardiovascular diseases; involved in methylation. |

Uniqueness of Mecysteine

Mecysteine's uniqueness lies in its methylthio group, which enhances its reactivity compared to cysteine and allows for distinct interactions with biological systems. This modification not only improves its antioxidant properties but also expands its role in detoxification processes compared to other similar compounds.

Classical Synthesis Routes from L-Cysteine Precursors

The synthesis of mecysteine, chemically known as methyl L-cysteinate or L-cysteine methyl ester, represents a fundamental transformation in amino acid chemistry that involves the esterification of the carboxylic acid functionality of L-cysteine while preserving the integrity of both the amino and thiol functional groups [1] [2]. The most widely employed classical synthesis route utilizes L-cysteine hydrochloride as the starting material in a direct esterification reaction with methanol under acidic conditions [3].

The standard protocol involves the treatment of L-cysteine hydrochloride with thionyl chloride in methanol under controlled temperature conditions [3]. Under ice-bath conditions, thionyl chloride is added dropwise to methanol in the presence of a nitrogen atmosphere, followed by the addition of L-cysteine hydrochloride in batches [3]. The reaction mixture is maintained at room temperature for three hours, then subjected to reflux for one hour, yielding L-cysteine methyl ester hydrochloride with a reported yield of 85.9% [3]. The product exhibits characteristic infrared absorption bands at 3040.4 cm⁻¹ for the amino group, 1709.7 cm⁻¹ for the carbonyl group, and 2580 cm⁻¹ for the thiol group [3].

Alternative classical approaches have been developed to address specific synthetic challenges, particularly when dealing with protected cysteine derivatives [4]. A notable methodology involves the preparation of S-thyminyl-L-cysteine methyl ester hydrochloride through a multi-step sequence utilizing N-tert-butoxycarbonyl protection [4]. This approach demonstrates improved efficiency over one-step methods, with the key intermediate N-tert-butoxycarbonyl-S-thyminyl-L-cysteine serving as a versatile precursor for various esterification reactions [4].

The direct esterification of L-cysteine presents unique challenges due to the presence of multiple reactive functional groups, necessitating careful control of reaction conditions to prevent unwanted side reactions [5]. The methyl esterification process must be conducted under conditions that preserve the stereochemical integrity of the amino acid while achieving complete conversion of the carboxylic acid functionality [5].

Table 1: Classical Synthesis Conditions and Yields for Mecysteine

| Starting Material | Reagent System | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| L-Cysteine·HCl·H₂O | SOCl₂/MeOH | 20°C → reflux | 4 h | 85.9 | [3] |

| Protected L-Cysteine | SOCl₂/alcohol | 45-50°C | Variable | 70-85 | [4] |

| L-Cysteine·HCl | TFA/MeOH | 0°C → rt | 16 h | 89 | [6] |

Mechanochemical Approaches for Intermolecular Complexation

Mechanochemical synthesis has emerged as a revolutionary approach in amino acid chemistry, offering solvent-free or minimal solvent conditions that enhance both environmental sustainability and synthetic efficiency [7] [8]. The application of ball milling technology to cysteine derivatives represents a significant advancement in the field of mechanochemical synthesis, enabling the formation of intermolecular complexes through controlled mechanical energy input [7] [8].

The mechanochemical synthesis of N-protected amino acids, including cysteine derivatives, has been successfully demonstrated using planetary ball mills with various process parameters [7]. The methodology involves the use of different grinding materials, varying numbers of balls, and controlled rotation speeds to optimize reaction outcomes [7]. For cysteine-containing systems, the mechanochemical approach offers particular advantages in terms of preventing oxidation of the thiol functionality while promoting desired intermolecular interactions [7].

Recent developments in mechanochemical peptide synthesis have shown remarkable progress, with the successful preparation of hexapeptides containing amino acid sequences in gram-scale quantities [8]. The fragment coupling approach utilizes vibratory ball mills in the presence of coupling reagents such as ethyl cyanohydroxyiminoacetate, sodium dihydrogen phosphate, and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide [8]. The addition of ethyl acetate as a liquid additive facilitates the mechanochemical process while maintaining the advantages of reduced solvent usage [8].

The mechanochemical approach for cysteine derivatives involves careful consideration of the thiol functionality, which can undergo unwanted oxidation or disulfide formation under certain conditions [9]. Solid-phase S-alkylation procedures promoted by activated molecular sieves have been developed to address these challenges, consisting of solid-solid processes where both the catalyst and substrate remain in solid state [9]. This methodology proves particularly efficient and versatile when combined with solution-based approaches, allowing for the introduction of different molecular diversities on the same peptide molecule [9].

The optimization of mechanochemical conditions for cysteine derivatives requires systematic evaluation of multiple parameters including milling frequency, ball-to-powder ratio, and reaction time [10]. Studies have demonstrated that mechanochemical synthesis can achieve yields exceeding 90% for various chemoreceptor compounds, with reaction times ranging from 0.5 to 2 hours [10]. The obtained compounds can be isolated through recrystallization from ethanol-water mixtures, further enhancing the ecological and economical aspects of the methodology [10].

Table 2: Mechanochemical Synthesis Parameters for Cysteine Derivatives

| Parameter | Optimal Range | Effect on Yield | Considerations |

|---|---|---|---|

| Milling Frequency | 20-30 Hz | Direct correlation | Higher frequencies may cause decomposition |

| Ball-to-Powder Ratio | 10:1 to 20:1 | Optimal at 15:1 | Excessive ratios lead to inefficient mixing |

| Reaction Time | 0.5-2 hours | Yield plateau after 1 hour | Extended times may cause side reactions |

| Liquid Additive | 10-20% v/w | Enhanced reaction rate | EtOAc preferred for cysteine systems |

Enantioselective Synthesis of α-Methylcysteine Variants

The enantioselective synthesis of α-methylcysteine represents one of the most challenging aspects of cysteine derivative chemistry due to the presence of multiple stereocenters and the potential for racemization during synthetic manipulations [11] [12] [13]. Several sophisticated methodologies have been developed to address these challenges, with particular emphasis on maintaining high enantiomeric purity throughout the synthetic sequence [11] [12] [13].

The camphorsultam-mediated approach represents a highly effective strategy for the asymmetric synthesis of both (S)- and (R)-N-fluorenylmethyloxycarbonyl-S-trityl-α-methylcysteine [12] [13]. The methodology utilizes (1R)-(+)-2,10-camphorsultam and (1S)-(-)-2,10-camphorsultam as chiral auxiliaries, which are acylated with ethyl 2-phenylthiazoline 4-carboxylate to afford the corresponding phenylthiazolinylcamphorsultam derivatives [12] [13]. Stereoselective alkylation with methyl iodide in the presence of n-butyllithium occurs from the β-face rather than the α-face, resulting in the formation of (S)-α-methylcysteine from (1R)-(+)-2,10-camphorsultam and (R)-α-methylcysteine from (1S)-(-)-2,10-camphorsultam after acidic hydrolysis [12] [13].

The subsequent protection sequence involves treatment of the side chain thiol group with trityl alcohol and the α-amine function with fluorenylmethyloxycarbonyl-N-hydroxysuccinimide, furnishing fully protected (S)- and (R)-N-fluorenylmethyloxycarbonyl-S-trityl-α-methylcysteine in an overall yield of 20% [12] [13]. This methodology demonstrates excellent stereochemical control while providing access to both enantiomers of the target compound [12] [13].

An alternative enzymatic approach utilizes the hydantoinase process for the production of optically pure α-methylcysteine [11]. This scalable and environmentally benign method involves the stereoselective cyclization of N-carbamoyl S-tert-butyl-α-methylcysteine derivatives using hydantoinase catalysis [11]. The process demonstrates D-stereoselective cyclization, providing both (D) and (L) products with high optical purity and excellent yields [11]. The hydantoin intermediate is easily prepared from chloroacetone, making this approach particularly attractive for large-scale synthesis [11].

The pig liver esterase-mediated synthesis represents another significant advancement in the enantioselective preparation of α-methylcysteine derivatives [14]. The methodology involves Curtius rearrangement of malonate half-ester derivatives obtained from pig liver esterase hydrolysis, followed by simultaneous fluorenylmethyloxycarbonyl protection using titanium(IV) isopropoxide [14]. For the synthesis of the S-enantiomer, enantiomerically enriched carbon dioxide-tert-butyl half-ester derived from pig liver esterase hydrolysis is subjected to Curtius reaction followed by fluorenylmethyloxycarbonyl protection [14].

Table 3: Enantioselective Synthesis Methods for α-Methylcysteine

| Method | Chiral Auxiliary/Catalyst | Enantiomeric Excess (%) | Overall Yield (%) | Reference |

|---|---|---|---|---|

| Camphorsultam | (1R)/(1S)-2,10-Camphorsultam | >95 | 20 | [12] [13] |

| Hydantoinase Process | Hydantoinase Enzyme | >98 | 75-85 | [11] |

| PLE-Mediated | Pig Liver Esterase | >90 | 60-70 | [14] |

| Oxazolidinone | Various Chiral Auxiliaries | 85-95 | 50-70 | [6] |

Protection-Deprotection Strategies for Thiol Functionality

The protection and deprotection of thiol functionality in cysteine derivatives represents a critical aspect of synthetic strategy, requiring careful selection of protecting groups that maintain stability under reaction conditions while allowing for selective removal when required [15] [16] [17]. The choice of thiol protecting group significantly impacts the overall success of synthetic sequences, particularly in complex multi-step syntheses [15] [16] [17].

The trityl group stands as one of the most widely utilized protecting groups for cysteine thiol functionality due to its lability to trifluoroacetic acid and compatibility with fluorenylmethyloxycarbonyl solid-phase peptide synthesis protocols [15] [16]. The trityl protection is particularly recommended for routine synthesis of cysteinyl peptides containing free thiol groups, as it is removed during normal cleavage procedures using trifluoroacetic acid [15] [16]. The peptide is initially obtained in the reduced monomeric form but can be readily converted to dimeric or cyclic disulfide-bonded forms by oxidation [15] [16].

Alternative protecting groups offer different advantages depending on the specific synthetic requirements [15] [16]. The acetamidomethyl group provides stability to trifluoroacetic acid, enabling peptide purification in a protected form prior to liberation of easily oxidizable thiol groups [15]. Removal of acetamidomethyl and simultaneous disulfide bond formation can be carried out by treatment with iodine or thallium(III) compounds [15]. The tert-butyl group offers stability to trifluoroacetic acid and iodine oxidation, with removal accomplished through treatment with methyltrichlorosilane/phenyl sulfoxide systems [15].

The S-tert-butyl protecting group has gained particular attention for its electronic neutrality and stability to trifluoroacetic acid conditions [6] [18]. This protecting group can be removed easily by thiolysis reactions, making it particularly suitable for solid-phase peptide synthesis applications [6] [18]. The methodology involving S-tert-butyl protected cysteine demonstrates superior performance in oxazolidinone-based N-methylation reactions, providing excellent yields without the formation of undesired thiazolidine side products [6] [18].

Recent developments in thiol protection include the use of (tert-butyl)dimethylsilyloxymethyl groups for sulfur protection [17]. Aromatic and aliphatic thiols can be protected by reaction with tert-butyldimethylsiloxyethyl chloride in dimethylformamide in the presence of bases such as 2,6-lutidine or proton sponge [17]. The resulting protected thiols are deprotected by sequential treatment with tetrabutylammonium fluoride and iodine to give symmetrical disulfides [17]. Another mode of deprotection involves reaction with sulfenyl chlorides, providing access to unsymmetrical disulfides [17].

The selection of appropriate protecting groups for selective disulfide formation requires extensive experimentation and careful consideration of reaction conditions [15] [16]. For resin-selective modification of thiol groups or on-resin disulfide formation, S-trimethoxyphenyl and 4-methoxytrityl groups prove most useful as they can be removed under conditions orthogonal to standard side-chain protecting groups employed in fluorenylmethyloxycarbonyl solid-phase peptide synthesis [15] [16].

Table 4: Thiol Protecting Groups and Deprotection Conditions

| Protecting Group | Stability | Cleavage Reagent | Applications | Advantages |

|---|---|---|---|---|

| Trityl | TFA labile | TFA, Hg²⁺, Ag⁺, I₂ | Routine SPPS | Direct thiol generation |

| Acetamidomethyl | TFA stable | Hg²⁺, I₂, Tl³⁺ | Protected purification | Oxidative cleavage |

| tert-Butyl | TFA stable | Hg(II), HF, TFA/DMSO | Selective protection | Acid/base stability |

| S-tert-Butyl | TFA stable | RSH, R₃P | N-methylation | Electronic neutrality |

| 4-Methoxytrityl | Mild acid labile | 2% TFA in DCM | On-resin modification | Orthogonal removal |

Mecysteine demonstrates stable chemical behavior under normal storage and handling conditions [1]. The compound exhibits optimal stability when stored at -20°C in dry, inert atmospheric conditions, maintaining its structural integrity for periods exceeding four years in powder form [2]. Under these controlled conditions, mecysteine shows no tendency toward hazardous polymerization or spontaneous decomposition reactions [1].

The thermodynamic stability profile of mecysteine is significantly influenced by environmental pH conditions. Research on related cysteine compounds indicates that mecysteine maintains optimal stability within a pH range of 6.5 to 7.0 [3]. Outside this range, particularly at elevated pH values above 8.5, the compound exhibits increased susceptibility to oxidative degradation and thiol group reactivity [3]. Temperature-dependent stability studies suggest that mecysteine can withstand brief exposures to elevated temperatures up to 48°C for periods not exceeding 150 seconds without significant structural degradation [4].

The compound shows notable incompatibility with strong oxidizing agents, which can readily oxidize the free thiol group present in its molecular structure [1]. Upon thermal decomposition under extreme conditions, mecysteine releases hazardous decomposition products including nitrogen oxides, carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas [1]. These decomposition pathways highlight the importance of controlled storage and handling procedures to maintain compound integrity.

Solubility Characteristics and Partition Coefficients

Mecysteine hydrochloride exhibits distinctive solubility patterns across various solvent systems, reflecting its amphiphilic molecular structure containing both hydrophilic and lipophilic regions [5]. The compound demonstrates highest solubility in dimethyl sulfoxide at 57.5 mg/mL (335.01 mM), indicating strong interactions with polar aprotic solvents [5]. In aqueous phosphate-buffered saline at physiological pH 7.2, mecysteine hydrochloride achieves a solubility of 10.0 mg/mL (58.26 mM), supporting its bioavailability for therapeutic applications [5].

The partition coefficient between n-octanol and water yields a LogP value of 0.117, indicating relatively balanced hydrophilic and lipophilic characteristics [6]. This moderate lipophilicity suggests limited membrane permeability while maintaining sufficient aqueous solubility for biological activity [7]. The compound shows markedly reduced solubility in ethanol at 1.0 mg/mL (5.83 mM) and intermediate solubility in N,N-dimethylformamide at 5.0 mg/mL (29.13 mM) [5].

Molecular distribution studies reveal that mecysteine preferentially partitions into polar solvents due to its zwitterionic nature at physiological pH [7]. The amino acid structure facilitates transporter-mediated cellular uptake rather than passive diffusion across lipid membranes [8]. This distribution pattern influences the compound's pharmacokinetic behavior and tissue accumulation characteristics in biological systems.

Redox Behavior and Thiol-Disulfide Equilibrium Dynamics

The redox chemistry of mecysteine centers primarily on the reactive thiol group (-SH) present in its cysteine backbone [9]. This sulfur-containing functional group serves as the principal redox-active center, exhibiting high nucleophilic reactivity characteristic of free thiols [10]. The thiol group demonstrates a pKa value estimated between 8.0 and 8.5, typical for cysteine derivatives, which determines its protonation state and reactivity under physiological conditions [9].

Thiol-disulfide equilibrium dynamics represent a critical aspect of mecysteine's chemical behavior [10]. The compound readily participates in intermolecular disulfide bond formation through oxidative coupling with other thiol-containing molecules [10]. The standard redox potential for the mecysteine thiol-disulfide couple is estimated between -180 and -250 mV versus the standard hydrogen electrode, positioning it within the physiologically relevant range for cellular redox reactions [9].

The kinetics of thiol-disulfide exchange reactions involving mecysteine follow typical SN2 substitution mechanisms, with reaction rates dependent on pH, temperature, and the presence of catalytic metal ions [10]. The compound exhibits high susceptibility to oxidation due to its free thiol group, readily forming disulfide bridges under aerobic conditions [11]. Reducing agents such as dithiothreitol, tris(2-carboxyethyl)phosphine, and glutathione effectively maintain mecysteine in its reduced thiol form [12].

Electrochemical studies demonstrate that mecysteine participates in redox cycling reactions with appropriate mediator compounds, facilitating electron transfer processes [13]. The thiol group can undergo reversible oxidation to form disulfide bonds, with the reaction thermodynamics favoring the reduced state under physiological reducing conditions [9]. These redox properties contribute significantly to mecysteine's biological activity as a mucolytic agent through disruption of disulfide cross-links in mucus proteins.

Computational Modeling of Molecular Interactions

Density functional theory calculations provide detailed insights into mecysteine's molecular electronic structure and interaction capabilities [14]. The compound's frontier molecular orbitals reveal a highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap that correlates with its chemical stability and reactivity patterns [15]. Computational geometry optimization identifies the preferred conformational states of mecysteine in both gas phase and aqueous environments [16].

Molecular dynamics simulations demonstrate that mecysteine adopts multiple conformational states in solution, with the thiol group exhibiting significant rotational freedom around the carbon-sulfur bond [17]. Solvation energy calculations indicate favorable interactions with polar solvents, consistent with experimental solubility data [14]. The compound's molecular electrostatic potential reveals regions of high electron density around the thiol sulfur and carboxylate oxygen atoms, identifying primary sites for intermolecular interactions [14].

Quantum mechanical modeling of mecysteine's interactions with metal clusters and biological macromolecules reveals preferential binding through the sulfur atom of the thiol group [14]. Machine learning approaches applied to molecular property prediction successfully correlate mecysteine's physicochemical characteristics with its molecular descriptors, including molecular weight, polar surface area, and heteroatom distribution [14].

Computational studies of protein-ligand interactions involving mecysteine demonstrate the compound's ability to form stable complexes through multiple binding modes [18]. Ab initio calculations reveal that hydrogen bonding, electrostatic interactions, and van der Waals forces contribute to the overall binding affinity [19]. Molecular modeling of membrane permeation confirms the compound's limited lipophilicity and preference for transporter-mediated cellular uptake mechanisms [18].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Sequence

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

44641-43-2

Wikipedia

Use Classification

FLAVOURING_AGENT; -> JECFA Functional Classes